Cas no 67584-53-6 (potassium N-ethyl-N-[(tridecafluorohexyl)sulphonyl]glycinate)

potassium N-ethyl-N-[(tridecafluorohexyl)sulphonyl]glycinate structure
67584-53-6 structure
Product Name:potassium N-ethyl-N-[(tridecafluorohexyl)sulphonyl]glycinate
CAS-nummer:67584-53-6
MF:C10H7F13KNO4S
MW:523.309428453445
CID:966330
PubChem ID:23677339
Update Time:2025-04-19

potassium N-ethyl-N-[(tridecafluorohexyl)sulphonyl]glycinate Chemische en fysische eigenschappen

Naam en identificatie

    • potassium N-ethyl-N-[(tridecafluorohexyl)sulphonyl]glycinate
    • N-ETHYL-N-((TRIDECAFLUOROHEXYL)SULFONYL)GLYCINE, POTASSIUM SALT)
    • Glycine, N-ethyl-N-((1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl)-, potassium salt (1:1)
    • Glycine, N-ethyl-N-((tridecafluorohexyl)sulfonyl)-, potassium salt
    • N-Ethyl-N-((tridecafluorohexyl)sulfonyl)glycine, potassium salt
    • potassium {ethyl[(tridecafluorohexyl)sulfonyl]amino}acetate
    • Potassium N-ethyl-N-((tridecafluorohexyl)sulphonyl)glycinate
    • N-Ethyl-N-[(tridecafluorohexyl)sulfonyl]glycine, potassium salt
    • n-ethyl-n-[(tridecafluorohexyl)sulfonyl]-glycin potassium salt
    • Glycine,N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-,potassium salt
    • n-ethyl-n-[(tridecafluorohexyl)sulfonyl]-glycinpotassium salt
    • N-Ethyl-N-[(tridecafluorohexyl)sulfonyl]glycine,potassium salt
    • SCHEMBL7968724
    • NS00088022
    • Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt
    • DTXSID7070505
    • 67584-53-6
    • EINECS 266-730-9
    • Potassium N-ethyl-N-(perfluorohexylsulphonyl)glycinate
    • GHBVIRCBEGOCEH-UHFFFAOYSA-M
    • Potassium N-ethyl-n-[(tridecafluorohexyl)sulfonyl]glycinate
    • Inchi: 1S/C10H8F13NO4S.K/c1-2-24(3-4(25)26)29(27,28)10(22,23)8(17,18)6(13,14)5(11,12)7(15,16)9(19,20)21;/h2-3H2,1H3,(H,25,26);/q;+1/p-1
    • InChI-sleutel: GHBVIRCBEGOCEH-UHFFFAOYSA-M
    • LACHT: [K+].S(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(N(CC(=O)[O-])CC)(=O)=O

Berekende eigenschappen

  • Exacte massa: 522.95251
  • Monoisotopische massa: 522.953
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 18
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 9
  • Complexiteit: 731
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 85.9A^2

Experimentele eigenschappen

  • Kookpunt: 321.1°C at 760 mmHg
  • Vlampunt: 148°C
  • PSA: 77.51
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